5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione
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Overview
Description
5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and diverse applications This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione typically involves multi-step reactions. One common method is the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea to form the imidazolidine-2,4-dione core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while substitution reactions can produce various substituted imidazolidine derivatives.
Scientific Research Applications
5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with a simpler structure.
Thiazolidine-2,4-dione: A similar compound with a sulfur atom in the ring.
Hydantoin: Another related compound with a similar core structure.
Uniqueness
5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione stands out due to its unique combination of cyclohexyl and diethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74038-68-9 |
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Molecular Formula |
C22H39N3O2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
5,5-dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H39N3O2/c1-3-24(4-2)16-11-17-25-20(26)22(23-21(25)27,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3,(H,23,27) |
InChI Key |
UQENXDIIXDBFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C(NC1=O)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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